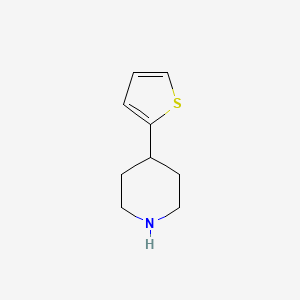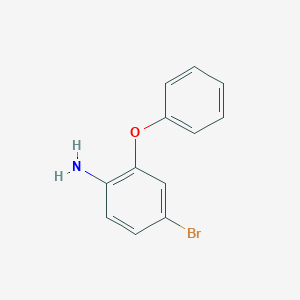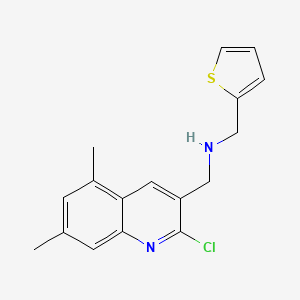
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the first paper, the synthesis of thienoquinoline derivatives is described. The process involves a pH-dependent reduction of a methyl carboxylate precursor, followed by a Suzuki coupling reaction. The resulting compounds, including a chloroquine analogue and other derivatives, were synthesized using different amines and bases, such as novaldiamine and Mannich bases . Although the exact synthesis of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" is not detailed, the methods used in this paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which can be further modified to yield various analogues. In the case of thienoquinolines, a thiophene ring is incorporated into the structure, which can affect the compound's electronic and steric properties. The presence of chlorine, methyl, and amine groups in the compound of interest would likely influence its reactivity and binding characteristics .
Chemical Reactions Analysis
The second paper discusses the reactivity of a thiazoloquinoline derivative, which undergoes various electrophilic substitution reactions. These reactions include nitration, sulfonation, bromination, formylation, and acylation, predominantly occurring at the 5-position of the thiophene ring . This suggests that the compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" may also be susceptible to similar electrophilic substitution reactions, particularly at positions that are not sterically hindered or deactivated by electron-withdrawing groups.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" are not provided in the papers, we can infer that the compound would exhibit properties typical of quinoline derivatives. These might include moderate solubility in organic solvents, potential fluorescence, and a certain degree of stability under standard conditions. The presence of a chlorine atom could increase the compound's molecular weight and influence its lipophilicity, which is important for its potential as a drug candidate .
Relevant Case Studies
The first paper presents a case study where the synthesized thienoquinoline derivatives were tested for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. The pyronaridine derivative showed significant activity, with an IC50 value of 210 nM against a chloroquine-sensitive strain. Additionally, one of the bisquinoline derivatives demonstrated in vivo activity in Plasmodium vinckei infected mice . These findings highlight the potential of quinoline derivatives as antimalarial agents and suggest that similar studies could be conducted with "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" to assess its efficacy.
科学的研究の応用
1. Synthesis and Structural Properties
The compound, due to its structural complexity, is often involved in the synthesis of other complex organic compounds. One study highlighted the reaction of chloral with substituted anilines resulting in various products, depending on the type of amine and reaction conditions, indicating the potential of such compounds in complex organic synthesis and structural analysis (Issac & Tierney, 1996).
2. Corrosion Inhibition
Quinoline derivatives, including the compound , have been identified as effective anticorrosive materials. Their high electron density allows them to adsorb and form stable chelating complexes with surface metallic atoms, providing corrosion protection. This application is crucial in industries where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).
3. Immune Response Modulation
Similar compounds, especially those under the quinoline umbrella, have shown promise in modulating immune responses. A review on imiquimod, a compound with structural similarities, demonstrated its ability to induce cytokine production, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This opens doors for potential therapeutic applications in treating various cutaneous diseases (Syed, 2001).
4. Environmental Significance
Another aspect of this compound's relevance is its environmental impact. Heterocyclic aromatic amines (HAAs), which include similar compounds, are known mutagens and carcinogens formed during the cooking of protein-rich foods. Understanding the formation, presence, and levels of such compounds in the human diet is crucial for assessing potential health hazards, indicating the environmental and health monitoring significance of such compounds (Stavric, 1994).
5. Biotechnological Applications
The compound's structure is reminiscent of quinoxalines, which have been explored for their antitumoral properties among other biological activities. This underlines the biotechnological and pharmaceutical potential of such compounds in drug development and catalysis (Pareek & Kishor, 2015).
特性
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-11-6-12(2)15-8-13(17(18)20-16(15)7-11)9-19-10-14-4-3-5-21-14/h3-8,19H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPZECSNVCMTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)
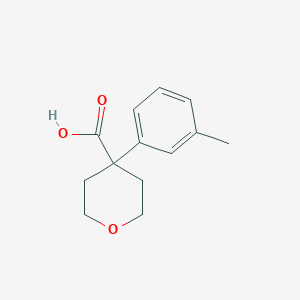
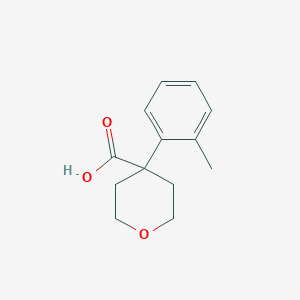
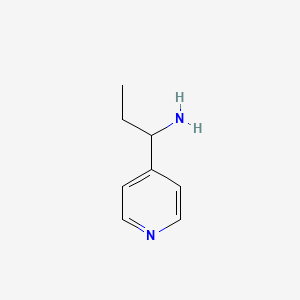


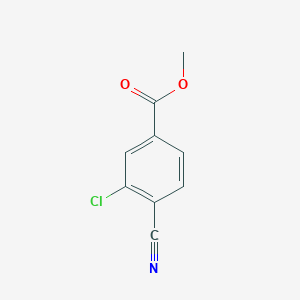
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

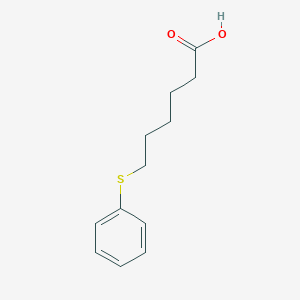
![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
